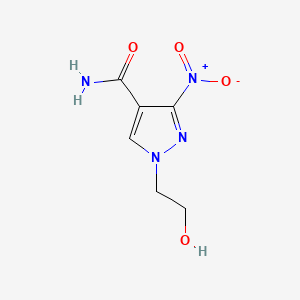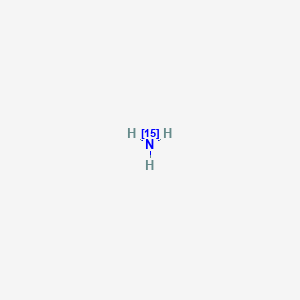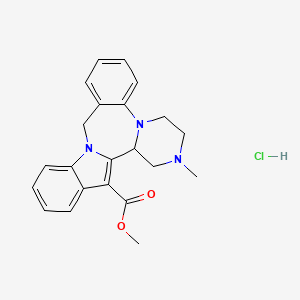![molecular formula C27H33Cl2FN4O4 B1212569 (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid CAS No. 38305-84-9](/img/structure/B1212569.png)
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of multiple functional groups, including bis(2-chloroethyl)amino, prolyl, phenylalanyl, and fluoro-phenylalanine moieties. These functional groups contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid involves multiple steps, starting from readily available starting materials
Formation of Bis(2-chloroethyl)amino Group: This step involves the reaction of tris(2-chloroethyl)amine with appropriate reagents under controlled conditions to form the bis(2-chloroethyl)amino group.
Introduction of Prolyl and Phenylalanyl Groups: The prolyl and phenylalanyl groups are introduced through peptide coupling reactions using standard peptide synthesis techniques.
Incorporation of Fluoro-phenylalanine Moiety: The final step involves the incorporation of the fluoro-phenylalanine moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, solvent systems, and purification techniques to achieve the desired product.
化学反应分析
Types of Reactions
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications at the bis(2-chloroethyl)amino and fluoro-phenylalanine moieties .
科学研究应用
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid has several scientific research applications:
作用机制
The mechanism of action of (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and disruption of DNA synthesis and function . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A related compound with similar DNA alkylating properties.
Uracil Mustard: Known for its DNA cross-linking capabilities.
Uniqueness
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid is unique due to the presence of the fluoro-phenylalanine moiety, which enhances its chemical stability and biological activity compared to other similar compounds .
属性
CAS 编号 |
38305-84-9 |
|---|---|
分子式 |
C27H33Cl2FN4O4 |
分子量 |
567.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C27H33Cl2FN4O4/c28-10-13-33(14-11-29)21-4-1-3-19(15-21)16-22(31)25(35)34(26(36)23-5-2-12-32-23)24(27(37)38)17-18-6-8-20(30)9-7-18/h1,3-4,6-9,15,22-24,32H,2,5,10-14,16-17,31H2,(H,37,38)/t22-,23-,24-/m0/s1 |
InChI 键 |
BLXQMNHLYWSVRZ-HJOGWXRNSA-N |
SMILES |
C1CC(NC1)C(=O)N(C(CC2=CC=C(C=C2)F)C(=O)O)C(=O)C(CC3=CC(=CC=C3)N(CCCl)CCCl)N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N([C@@H](CC2=CC=C(C=C2)F)C(=O)O)C(=O)[C@H](CC3=CC(=CC=C3)N(CCCl)CCCl)N |
规范 SMILES |
C1CC(NC1)C(=O)N(C(CC2=CC=C(C=C2)F)C(=O)O)C(=O)C(CC3=CC(=CC=C3)N(CCCl)CCCl)N |
同义词 |
L-propyl-m-sarc-FPhe L-propyl-m-sarcolysin-L-p-fluorophenylalanine propyl-3-sarcolysin-4-fluorophenylalanine propyl-m-sarc-FPhe |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tetrapotassium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B1212502.png)





